An In-Depth Technical Guide to the Chemical Structure and Properties of Triboa and Related Benzoxazinoids
An In-Depth Technical Guide to the Chemical Structure and Properties of Triboa and Related Benzoxazinoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Triboa (2,4,7-trihydroxy-1,4-benzoxazin-3-one), a naturally occurring cyclic hydroxamic acid. Due to the limited availability of specific experimental data for Triboa in the public domain, this document leverages data from the broader class of 2,4-dihydroxy-1,4-benzoxazin-3-ones to provide a thorough understanding of its expected chemical and biological characteristics. This guide covers the fundamental chemical properties, synthesis strategies, spectroscopic data, and known biological activities, including antimicrobial and anti-inflammatory effects. Detailed methodologies for key experimental procedures and visual representations of relevant pathways are included to support further research and drug development efforts in this area.
Introduction
Triboa, with the systematic IUPAC name 2,4,7-trihydroxy-1,4-benzoxazin-3-one, is a member of the benzoxazinoid family of natural products.[1] These compounds are notable for their presence in various plant species, particularly in the family Gramineae (grasses), where they act as natural defense compounds against herbivores and pathogens. The core chemical scaffold of a 1,4-benzoxazin-3-one endows these molecules with a range of biological activities, making them of significant interest to researchers in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The chemical structure of Triboa consists of a bicyclic system where a benzene (B151609) ring is fused to a 1,4-oxazine ring. Key functional groups include a cyclic hydroxamic acid, a lactol, and phenolic hydroxyl groups, which contribute to its chemical reactivity and biological activity.
Table 1: Chemical and Physical Properties of Triboa
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | PubChem[1] |
| IUPAC Name | 2,4,7-trihydroxy-1,4-benzoxazin-3-one | PubChem[1] |
| Molecular Weight | 197.14 g/mol | PubChem[1] |
| CAS Number | 134954-24-6 | PubChem[1] |
Synthesis
The synthesis of Triboa and related 1,4-benzoxazin-3-ones typically involves the cyclization of a substituted 2-aminophenol (B121084) derivative. The first reported synthesis of Triboa involved the selective reductive cyclization of a 7-benzyloxy-2-nitrophenol precursor. This general strategy allows for the introduction of various substituents on the aromatic ring, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
General Experimental Protocol for the Synthesis of 1,4-Benzoxazin-3-one Scaffold
A common method for synthesizing the 1,4-benzoxazin-3-one core involves the reaction of a 2-aminophenol with a chloroacetyl chloride in the presence of a base. The following is a generalized protocol:
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Reaction Setup: A solution of the appropriately substituted 2-aminophenol in a suitable organic solvent (e.g., chloroform, THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
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Base Addition: A base, such as triethylamine (B128534) or sodium bicarbonate, is added to the solution to act as an acid scavenger.
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Acylation: Chloroacetyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
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Cyclization: After the acylation is complete, the reaction mixture is heated to induce intramolecular cyclization, forming the 1,4-benzoxazin-3-one ring.
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Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Caption: Generalized workflow for the synthesis of the 1,4-benzoxazin-3-one scaffold.
Spectroscopic Data
Table 2: Expected ¹H NMR Spectral Data for the 1,4-Benzoxazin-3-one Core (in DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | m |
| O-CH₂-C=O | ~4.6 | s |
| N-H | ~10.8 | br s |
| O-H (phenolic) | 9.0 - 10.0 | br s |
| N-OH | 10.0 - 11.0 | br s |
Table 3: Expected ¹³C NMR Spectral Data for the 1,4-Benzoxazin-3-one Core (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (amide) | 160 - 165 |
| Aromatic C-O | 140 - 150 |
| Aromatic C | 110 - 135 |
| O-CH₂ | ~67 |
Table 4: Expected IR Spectral Data for the 1,4-Benzoxazin-3-one Core
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Broad |
| N-H (amide) | 3100 - 3300 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C=O (amide) | 1670 - 1700 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O (ether) | 1200 - 1270 | Strong |
Biological Activity and Mechanism of Action
Benzoxazinoids, including the 2,4-dihydroxy-1,4-benzoxazin-3-one scaffold present in Triboa, are known to possess a variety of biological activities. Their primary role in plants is as allelochemicals, providing defense against pests and pathogens. In the context of drug development, this class of compounds has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Many 1,4-benzoxazin-3-one derivatives have demonstrated activity against a range of bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of benzoxazinoids. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways. While a specific pathway for Triboa has not been elucidated, related compounds are known to interfere with pathways such as the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by benzoxazinoids.
Experimental Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
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Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified 5% CO₂ incubator.
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Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
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Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Triboa) for 1 hour.
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Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plate is incubated for 24 hours.
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Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
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50 µL of cell culture supernatant is mixed with 50 µL of sulfanilamide (B372717) solution and incubated for 10 minutes.
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50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution is added, and the mixture is incubated for another 10 minutes.
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Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Caption: Experimental workflow for the in vitro nitric oxide inhibition assay.
Conclusion
Triboa (2,4,7-trihydroxy-1,4-benzoxazin-3-one) represents an interesting natural product with potential for further investigation in the field of drug discovery. While specific experimental data for this compound is limited, the broader class of 2,4-dihydroxy-1,4-benzoxazin-3-ones demonstrates significant biological activities that warrant further exploration. This technical guide provides a foundational understanding of the chemical structure, synthesis, and potential biological activities of Triboa and related compounds, offering a valuable resource for researchers and scientists in this area. Further studies are needed to fully elucidate the specific properties and mechanisms of action of Triboa.
